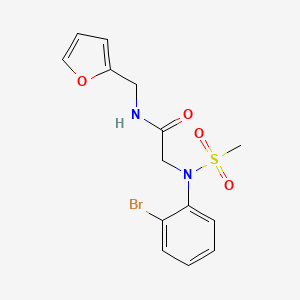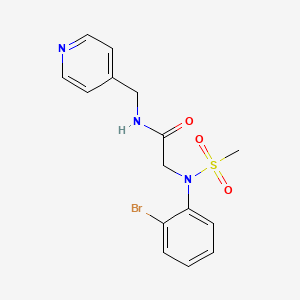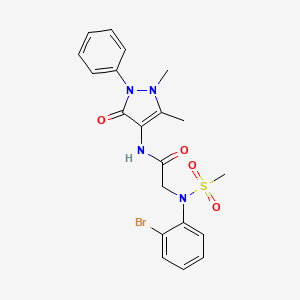
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a variety of beneficial effects on the body.
Mecanismo De Acción
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that plays a key role in regulating blood vessel tone and blood flow. When sGC is activated, it produces cyclic guanosine monophosphate (cGMP), a signaling molecule that causes blood vessels to relax and dilate. This leads to increased blood flow and improved oxygen delivery to tissues.
Biochemical and Physiological Effects
In addition to its effects on blood vessel tone and blood flow, this compound 41-2272 has been shown to have a variety of other biochemical and physiological effects. These include:
- Inhibition of platelet aggregation: this compound 41-2272 has been shown to inhibit the aggregation of platelets, which can help prevent blood clots from forming.
- Anti-inflammatory effects: this compound 41-2272 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Neuroprotective effects: this compound 41-2272 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272 in lab experiments is its specificity for sGC activation. This makes it a useful tool for studying the effects of sGC activation on various physiological processes. However, one limitation of using this compound 41-2272 is that it is a relatively new compound, and its long-term effects on the body are not yet well understood.
Direcciones Futuras
There are many potential future directions for research involving N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272. Some of these include:
- Further studies on its potential therapeutic applications in cardiovascular diseases, such as heart failure and pulmonary hypertension.
- Studies on its potential use in the treatment of neurological conditions, such as Alzheimer's disease and Parkinson's disease.
- Studies on its potential use as an anti-inflammatory agent in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Studies on its potential use in the prevention of blood clots.
Conclusion
This compound 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications. Its ability to activate soluble guanylate cyclase and produce cGMP makes it a useful tool for studying the effects of sGC activation on various physiological processes. While its long-term effects on the body are not yet well understood, further research may reveal new potential applications for this compound.
Aplicaciones Científicas De Investigación
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its potential use in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure. Studies have shown that this compound 41-2272 can improve cardiac function, reduce pulmonary artery pressure, and increase exercise capacity in patients with these conditions.
Propiedades
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-23(21,22)19(14-7-3-2-6-13(14)16)11-15(20)18-10-12-5-4-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQFUCWUWMPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3463479.png)
![2-(5-{1-[methyl(propionyl)amino]cyclohexyl}-1H-tetrazol-1-yl)ethyl 1-naphthylcarbamate](/img/structure/B3463482.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-4-fluorobenzamide](/img/structure/B3463486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3463492.png)
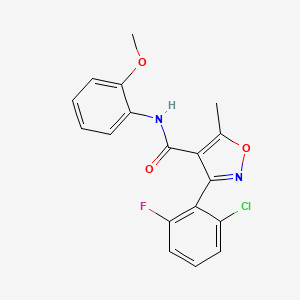
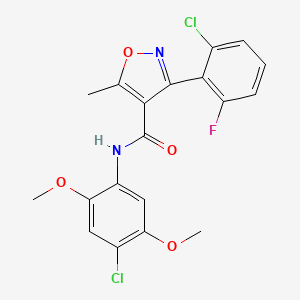
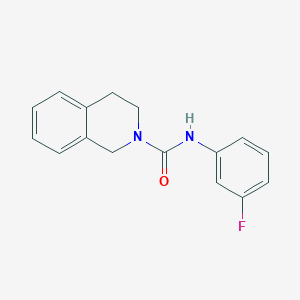
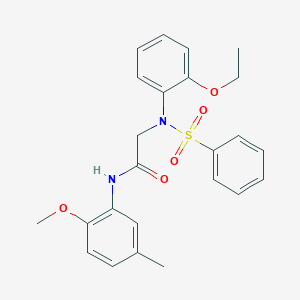
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3463524.png)


